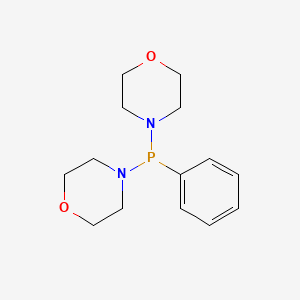

4,4'-(Phenylphosphanediyl)dimorpholine

Description

Properties

CAS No. |

13337-35-4 |

|---|---|

Molecular Formula |

C14H21N2O2P |

Molecular Weight |

280.30 g/mol |

IUPAC Name |

dimorpholin-4-yl(phenyl)phosphane |

InChI |

InChI=1S/C14H21N2O2P/c1-2-4-14(5-3-1)19(15-6-10-17-11-7-15)16-8-12-18-13-9-16/h1-5H,6-13H2 |

InChI Key |

LQFNADMUTCJBTG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1P(C2=CC=CC=C2)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimorpholinophenylphosphine can be synthesized through several methods. One common approach involves the reaction of chlorophenylphosphine with morpholine in the presence of a base. The reaction typically proceeds as follows: [ \text{PhPCl}_2 + 2 \text{Morpholine} \rightarrow \text{PhP(Morpholine)}_2 + 2 \text{HCl} ] This reaction is usually carried out in an inert atmosphere to prevent the oxidation of the phosphorus compound.

Industrial Production Methods

Industrial production of dimorpholinophenylphosphine often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dimorpholinophenylphosphine undergoes various chemical reactions, including:

Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Coordination: The compound can act as a ligand, coordinating to metal centers in transition metal complexes.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.

Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.

Major Products Formed

Oxidation: Phosphine oxides.

Substitution: Substituted phenyl derivatives.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

Dimorpholinophenylphosphine has a wide range of applications in scientific research:

Chemistry: Used as a ligand in homogeneous catalysis, particularly in cross-coupling reactions.

Biology: Investigated for its potential as a bioactive molecule in medicinal chemistry.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metals.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which dimorpholinophenylphosphine exerts its effects depends on its application:

Catalysis: Acts as a ligand, stabilizing transition states and intermediates in catalytic cycles.

Biological Activity: Interacts with molecular targets such as enzymes or receptors, modulating their activity.

Material Science: Forms stable complexes that can be incorporated into polymer matrices or nanostructures.

Comparison with Similar Compounds

4,4'-(Cyclohexylphosphanediyl)dimorpholine

4,4'-Dithiodimorpholine

- Structure : Contains a disulfide (-S-S-) bridge instead of phosphanediyl (-P-) linkages.

- Applications : Widely used as a vulcanizing agent in rubber production (e.g., natural and synthetic rubber) due to its sulfur-based crosslinking capability .

- Properties : Melting point ≥120°C, with high thermal stability suitable for industrial processing .

4,4’-[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3,5-triazine-2,4-diyl]dimorpholine

- Structure : Integrates a triazine-pyrazole core linked to morpholine rings.

- Applications : Forms stable Cu(II) and Co(II) complexes with self-assembled supramolecular architectures, suggesting utility in materials science and coordination chemistry .

- Key Difference: The triazine-pyrazole moiety introduces additional nitrogen donor sites, enhancing metal-binding versatility compared to phosphorus-centered analogs.

4,4’-[(4-Nitrophenyl)methylene]bis[morpholine]

Dimorpholinodiethylether

- Structure : Contains an ether (-O-) linkage instead of phosphorus or sulfur.

- Applications : Acts as a catalyst in polyurethane foams due to its ability to accelerate urethane formation .

- Key Difference : Ether linkages reduce electrophilicity, limiting use in metal coordination but enhancing compatibility with organic matrices.

Research Findings and Data

Catalytic Performance

Biological Activity

4,4'-(Phenylphosphanediyl)dimorpholine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphane group linked to two morpholine rings, contributing to its unique chemical properties. The molecular structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, which could mitigate oxidative stress in cells.

- Cell Signaling Modulation : It may alter signaling pathways that are crucial for cell survival and apoptosis.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

| Activity | Description | Reference |

|---|---|---|

| Anticancer Properties | Inhibits proliferation of cancer cell lines in vitro. | |

| Antioxidant Activity | Reduces oxidative stress markers in cellular models. | |

| Enzyme Inhibition | Shows potential inhibition of specific metabolic enzymes. |

Case Studies

Several case studies have explored the efficacy of this compound in various therapeutic contexts:

-

Anticancer Efficacy :

- A study evaluated the compound's effects on breast cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Reference:

-

Neuroprotective Effects :

- Another investigation assessed the compound's neuroprotective properties against oxidative stress-induced neuronal damage. Results indicated a marked decrease in reactive oxygen species (ROS) levels and improved neuronal survival rates.

- Reference:

- Enzyme Interaction Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-(Phenylphosphanediyl)dimorpholine, and how can reaction conditions be optimized for high purity?

- Methodology :

- Route 1 : React phenylphosphine dichloride with excess morpholine in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Monitor reaction completion via NMR for phosphorus signal shifts (expected δ: 20–25 ppm).

- Route 2 : Use a two-step process: (i) synthesize phenylphosphine-bridged intermediates via Grignard reagents, followed by (ii) nucleophilic substitution with morpholine. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization : Control stoichiometry (1:2 molar ratio of phenylphosphine dichloride to morpholine) and maintain temperatures below 40°C to prevent byproduct formation (e.g., oligomers). Yield and purity (>95%) can be confirmed via HPLC-MS .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- and NMR : Look for morpholine ring protons (δ 3.5–4.0 ppm) and phenyl group aromatic protons (δ 7.2–7.8 ppm). Phosphorus coupling () in NMR confirms P–C bonding.

- NMR : A singlet near δ 22 ppm indicates a symmetric phosphorus center.

- FT-IR : Stretching vibrations for P–C (~650 cm) and morpholine C–O–C (1100–1250 cm).

- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., P–N bond length ~1.67 Å) .

Advanced Research Questions

Q. How do coordination geometries of metal complexes involving this compound ligands influence their catalytic or magnetic properties, and what experimental approaches validate these structure-property relationships?

- Methodology :

- Synthesis : Prepare Cu(II) or Co(II) complexes by reacting the ligand with metal salts (e.g., CuCl·2HO) in methanol. Isolate via slow evaporation.

- Characterization :

- Single-crystal XRD : Determine coordination geometry (e.g., octahedral vs. square planar) and supramolecular interactions (e.g., π-π stacking of phenyl groups).

- Magnetic Susceptibility : Use SQUID magnetometry to assess paramagnetic behavior; Co(II) complexes often show higher spin states than Cu(II).

- Catalytic Testing : Evaluate redox activity in oxidation reactions (e.g., cyclohexane → cyclohexanol/one) using GC-MS to quantify products .

Q. What computational modeling strategies are suitable for predicting the supramolecular assembly behavior of this compound derivatives in solution-phase systems?

- Approaches :

- Molecular Dynamics (MD) Simulations : Simulate solvent-ligand interactions (e.g., in DMSO or chloroform) to predict aggregation tendencies. Use force fields like OPLS-AA for accuracy.

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to assess electronic stability. Compare with experimental UV-Vis spectra (λ ~270–300 nm for π→π* transitions).

- Hirshfeld Surface Analysis : Map non-covalent interactions (e.g., hydrogen bonds, van der Waals contacts) from XRD data to explain crystallization patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.